4-Bromothiazol-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromothiazol-2-yl acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothiazol-2-yl acetate typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromothiazol-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
4-Bromothiazol-2-yl acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromothiazol-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromothiazole-2-carboxylic acid
- 4-Bromothiazole-2-amine
- 4-Bromothiazole-2-carboxaldehyde
Uniqueness
4-Bromothiazol-2-yl acetate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it can undergo specific substitution reactions that make it valuable in the synthesis of diverse chemical entities .
Properties
Molecular Formula |
C5H4BrNO2S |
---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl) acetate |
InChI |
InChI=1S/C5H4BrNO2S/c1-3(8)9-5-7-4(6)2-10-5/h2H,1H3 |
InChI Key |
QWVJSVYLOLNVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.